
(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(isobutylsulfonyl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone” is a chemical compound with the molecular formula C19H27NO4S. It has an average mass of 365.487 Da and a monoisotopic mass of 365.166077 Da . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications.
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring, which is a four-membered cyclic amine, attached to a phenyl group and a tetrahydro-2H-pyran-4-yl group . The isobutylsulfonyl group is attached to the azetidine ring .
Applications De Recherche Scientifique
Chemical Inhibitors and Metabolic Studies
Compounds with sulfonyl and azetidinyl groups have been studied for their potential as inhibitors in various biochemical pathways. For instance, sulfonyl-containing compounds have been evaluated as selective inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011). These studies indicate that such compounds could be applied in understanding and modulating metabolic pathways in human liver microsomes, providing insights into drug development and safety.
Biopolymer Production and Environmental Applications
Azetidine and related heterocyclic compounds have been explored for their roles in microbial and enzymatic pathways, which could impact biopolymer production. For example, methanotrophic bacteria, which convert methane into biomass and valuable chemicals, produce polyhydroxyalkanoates (PHAs), a type of biopolymer. Studies on these bacteria and the biochemical pathways involved could be relevant for bioengineering and environmental biotechnology applications (Kubaczyński et al., 2019).
Pharmaceutical and Medicinal Chemistry
The phenyltetrahydro-2H-pyran segment of the compound suggests potential for interaction with biological systems, given the bioactivity of related structures. Compounds featuring tetrahydro-2H-pyran rings often exhibit pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research in this domain focuses on synthesizing and evaluating such compounds for therapeutic applications. For instance, hybrid catalysts have been employed to synthesize pyran-based scaffolds, highlighting the compound's relevance in drug discovery and medicinal chemistry (Parmar et al., 2023).
Analytical Chemistry and Separation Sciences
The structural features of this compound suggest potential applications in analytical chemistry, specifically in the development of novel stationary phases for chromatography or as a model compound for studying retention mechanisms in various chromatographic systems. For example, research on strong cation-exchange materials for the HPLC analysis of basic drugs indicates the importance of structural diversity in developing more selective and efficient analytical methodologies (Flanagan et al., 2001).
Propriétés
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-15(2)14-25(22,23)17-12-20(13-17)18(21)19(8-10-24-11-9-19)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPTBHCHJRFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

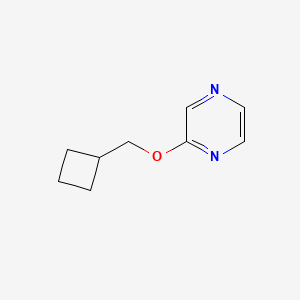
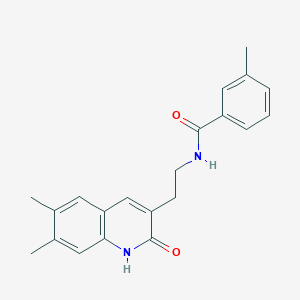

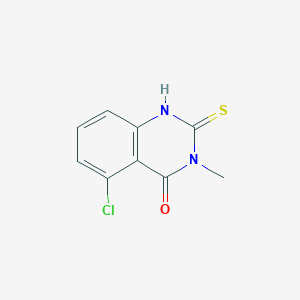

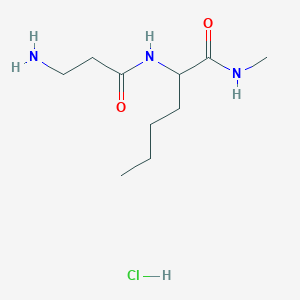
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
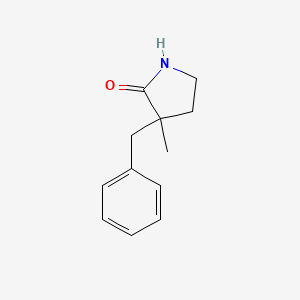
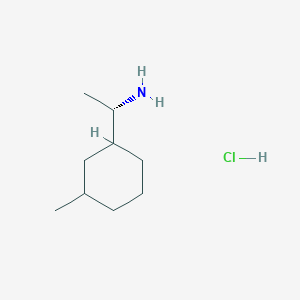
![2-Phenyl-3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one](/img/structure/B2537721.png)
![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)